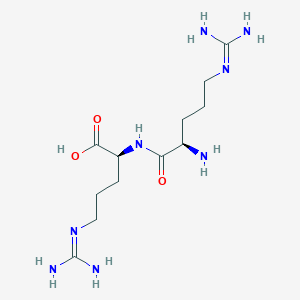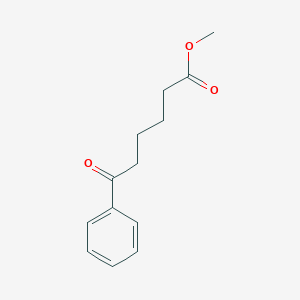
Methyl 6-oxo-6-phenylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-oxo-6-phenylhexanoate is an organic compound with the molecular formula C13H16O3. It is a methyl ester derivative of 6-oxo-6-phenylhexanoic acid. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure, which includes both a ketone and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-oxo-6-phenylhexanoate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with methyl acrylate in the presence of a base, followed by oxidation to introduce the ketone group. Another method involves the esterification of 6-oxo-6-phenylhexanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures around 60-80°C and the use of strong acid catalysts like sulfuric acid.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-oxo-6-phenylhexanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 6-oxo-6-phenylhexanoic acid.
Reduction: 6-hydroxy-6-phenylhexanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-oxo-6-phenylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving esters and ketones.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for various polymers.
Mécanisme D'action
The mechanism of action of methyl 6-oxo-6-phenylhexanoate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that can exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-oxo-6-phenylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
6-oxo-6-phenylhexanoic acid: The free acid form of the compound.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: A related compound with a conjugated diene system.
Uniqueness
Methyl 6-oxo-6-phenylhexanoate is unique due to its combination of a ketone and an ester functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 6-oxo-6-phenylhexanoate |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)10-6-5-9-12(14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clé InChI |
JHWWYYHXNFAENU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


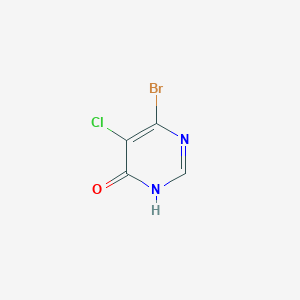

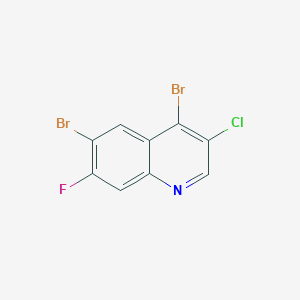
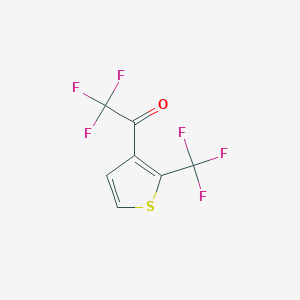
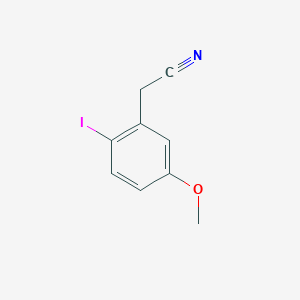

![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
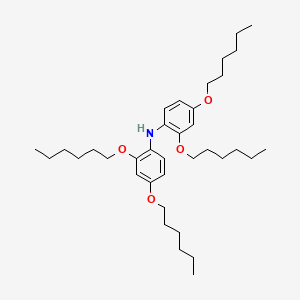
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)

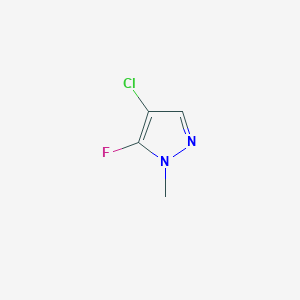
![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)
